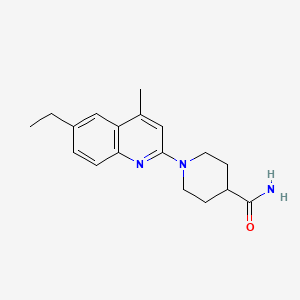![molecular formula C17H28N4O3 B5902841 N-cycloheptyl-N'-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}succinamide](/img/structure/B5902841.png)
N-cycloheptyl-N'-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}succinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-N'-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}succinamide, also known as CMPD101, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound is a member of the succinimide family of compounds and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-N'-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}succinamide has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and proliferation. Preclinical studies have demonstrated that N-cycloheptyl-N'-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}succinamide can inhibit the growth of several types of cancer cells, including breast, lung, colon, and pancreatic cancer cells.
Wirkmechanismus
N-cycloheptyl-N'-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}succinamide inhibits the activity of several kinases, including CDKs, GSK3, and CK1, which are involved in cancer cell growth and proliferation. The compound binds to the ATP-binding site of these kinases and prevents their activity. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-cycloheptyl-N'-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}succinamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-cycloheptyl-N'-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}succinamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N-cycloheptyl-N'-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}succinamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. In addition, N-cycloheptyl-N'-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}succinamide is highly selective for its target kinases, which reduces the risk of off-target effects. However, N-cycloheptyl-N'-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}succinamide has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Zukünftige Richtungen
There are several future directions for the study of N-cycloheptyl-N'-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}succinamide. One potential avenue of research is the development of more potent and selective inhibitors of the target kinases. Another potential direction is the investigation of the potential use of N-cycloheptyl-N'-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}succinamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the development of new formulations of N-cycloheptyl-N'-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}succinamide that address its solubility and stability issues could also be an area of future research.
Conclusion
N-cycloheptyl-N'-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}succinamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential use in cancer treatment. The compound inhibits the activity of several kinases that are involved in cancer cell growth and proliferation. N-cycloheptyl-N'-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}succinamide has several advantages and limitations for lab experiments, and there are several future directions for the study of the compound. Overall, N-cycloheptyl-N'-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}succinamide represents a promising area of research for the development of new cancer treatments.
Synthesemethoden
The synthesis of N-cycloheptyl-N'-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}succinamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method is complex and involves several steps, including the protection of the pyrazole ring, the formation of the succinimide ring, and the deprotection of the pyrazole ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
N'-cycloheptyl-N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-24-12-15-10-14(20-21-15)11-18-16(22)8-9-17(23)19-13-6-4-2-3-5-7-13/h10,13H,2-9,11-12H2,1H3,(H,18,22)(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZHFCGEUGAENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=C1)CNC(=O)CCC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide](/img/structure/B5902762.png)

![2-[1-(3-allyl-4-ethoxybenzyl)-3-oxopiperazin-2-yl]-N-methylacetamide](/img/structure/B5902773.png)

![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1,4-dioxane-2-carboxamide](/img/structure/B5902791.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide](/img/structure/B5902803.png)
![(3-furylmethyl)methyl[3-(phenylthio)propyl]amine](/img/structure/B5902811.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-azaspiro[4.4]nonane-2-carboxamide](/img/structure/B5902819.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]propan-1-amine](/img/structure/B5902820.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(1-methyl-1H-imidazol-2-yl)butan-1-amine](/img/structure/B5902821.png)

![2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5902855.png)
![2-(isopropylamino)-N-methyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]pyrimidine-5-carboxamide](/img/structure/B5902859.png)
![2-[3-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5902867.png)